N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chlorobenzenesulfonamide
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Overview
Description
Synthesis Analysis
Thiophene derivatives, such as the one , are often synthesized using Gewald synthesis . This method involves the reaction of α-cyanoesters with a variety of carbon nucleophiles, leading to the formation of 2-aminothiophenes . The structures of these synthesized compounds are typically confirmed by FTIR, MS, and 1H-NMR .Molecular Structure Analysis
The molecular structure of “N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chlorobenzenesulfonamide” is complex, as it is a derivative of sulfonamide. The molecular formula is C15H14N2O3S2, and the molecular weight is 334.41.Chemical Reactions Analysis
Thiophene derivatives are known to undergo a variety of chemical reactions. For instance, they can be synthesized by using Gewald synthesis, which involves the reaction of α-cyanoesters with a variety of carbon nucleophiles . Additionally, they can undergo reactions with different nucleophiles and electrophiles .Physical And Chemical Properties Analysis
Thiophene, the core structure of the compound , is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
- Compound S1 exhibited potent antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi .
- Compound S4 demonstrated excellent antifungal activity against both Candida albicans and Aspergillus niger .
- Compound S4 and S6 exhibited excellent antioxidant activity .
- Their IC50 values were 48.45 and 45.33, respectively, comparable to ascorbic acid .
- Compound S8 displayed effective cytotoxic activity against human lung cancer cells (A-549) .
- At a dose of 10^(-4) M, it showed promise as an anticancer agent .
Antimicrobial Activity
Antioxidant Properties
Anticorrosion Applications
Anticancer Properties
Serotonin Antagonism
Anti-Inflammatory Potential
Mechanism of Action
Target of Action
Thiophene and its derivatives, which include this compound, have been reported to possess a wide range of therapeutic properties . They have shown effectiveness in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a range of therapeutic effects .
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that multiple biochemical pathways could be influenced .
Pharmacokinetics
The development of new drug molecules with better pharmacodynamic and pharmacokinetic properties is a pressing need .
Result of Action
Thiophene derivatives have been reported to have a wide range of therapeutic effects, suggesting that they can induce significant molecular and cellular changes .
Action Environment
The compound’s properties, such as its molecular weight and solubility, could potentially influence its action in different environments .
properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-2-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S2/c1-10(17)13-7-6-11(20-13)8-9-16-21(18,19)14-5-3-2-4-12(14)15/h2-7,16H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BROJALWXIRHLMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chlorobenzenesulfonamide |
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